1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol
Overview
Description
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol is a chemical compound characterized by a piperidine ring substituted with a hydroxyl group at the fourth position and a 5-bromo-2,3-difluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as oxidoreductase
Mode of Action
For instance, similar compounds have been shown to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Biochemical Pathways
Based on its potential targets, it may influence pathways related to oxidation-reduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2,3-difluoroaniline and piperidin-4-one.
Formation of Intermediate: The 5-bromo-2,3-difluoroaniline undergoes a nucleophilic aromatic substitution reaction with piperidin-4-one to form an intermediate.
Reduction and Hydroxylation: The intermediate is then reduced and hydroxylated to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-one.
Reduction: Formation of 1-(2,3-Difluorophenyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)piperidin-4-ol
- 1-(5-Chloro-2,3-difluorophenyl)piperidin-4-ol
- 1-(5-Bromo-2,3-dichlorophenyl)piperidin-4-ol
Uniqueness: 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This combination of substituents is less common and provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKDTLLOYXYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC(=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246870 | |
Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-19-5 | |
Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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